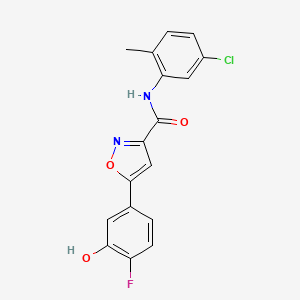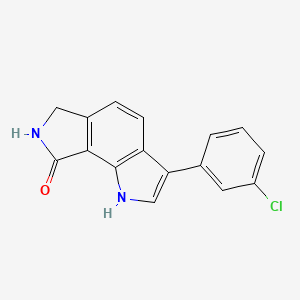
LXS-196 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LXS-196 is a potent and orally active protein kinase C inhibitor for the treatment of uveal melanoma. Upon oral administration, protein kinase C inhibitor LXS196 binds to and inhibits PKC, which prevents the activation of PKC-mediated signaling pathways. This may lead to the induction of cell cycle arrest and apoptosis in susceptible tumor cells. PKC, a serine/threonine protein kinase overexpressed in certain types of cancer cells, is involved in tumor cell differentiation, proliferation, invasion and survival.
Scientific Research Applications
1. Advanced Imaging Techniques
LXS-196 HCl is not directly mentioned in the context of advanced imaging techniques. However, techniques like laser scanning microscopy (LSM) and magnetic resonance imaging (MRI) are integral in analyzing complex natural systems, including biofilm structures and microbial communities. Such imaging techniques could potentially be applied in the study of LXS-196 HCl effects in biological systems (Neu et al., 2010).
2. Niosomal Encapsulation for Drug Delivery
Research has explored the use of niosomal encapsulation, a method that could be applied for enhancing the efficacy of drugs like LXS-196 HCl. Niosomal dispersions have shown potential in improving drug delivery and stability, indicating a possible avenue for enhancing the delivery of LXS-196 HCl (Khalil et al., 2017).
3. Corrosion Inhibition in Steel
In the context of corrosion inhibition, research on low carbon steel in HCl solutions might be relevant for understanding the chemical interactions and stability of compounds like LXS-196 HCl. Such studies focus on the mechanisms of corrosion inhibition and the protective adsorbed film formation, which could be relevant for the storage and handling of LXS-196 HCl (Amin et al., 2007).
4. Research in Xenon Solution Studies
Studies on HCl in liquid xenon solutions, like V-V energy transfer in the HCl–CO system, provide insights into chemical reactions and interactions under specific conditions. Such research might offer indirect information relevant to the behavior of compounds like LXS-196 HCl in unique environments (Vlahoyannis et al., 1987).
5. Mercury Capture in Extreme pH Conditions
Research on materials like H2xMnxSn3‐xS6 in extreme pH conditions, including in the presence of HCl, can provide insights into the chemical stability and reactivity of LXS-196 HCl under varied environmental conditions (Manos et al., 2009).
6. Lysosome-Initiated Apoptosis Studies
Studies on hydroxychloroquine (HCQ) and its effect on lysosomal membrane permeabilization (LMP) could offer indirect insights into the cellular mechanisms that LXS-196 HCl might interact with, particularly in apoptosis pathways (Boya et al., 2003).
7. Geothermal Reservoir Conditions Evaluation
The evaluation of geothermal reservoir conditions, such as in the LX Geothermal Field, involves understanding chemical interactions under extreme conditions. This research might indirectly relate to the stability and reactivity of compounds like LXS-196 HCl under different temperature and pressure conditions (Assa & Isnawan, 2022).
8. Chemosensor for Nickel Ions Detection
Research on chemosensors, like the LX-based sensor for nickel ions, indicates the potential for developing similar selective and sensitive detection methods for compounds like LXS-196 HCl (Liu et al., 2014).
9. Design of Proniosomes for Drug Delivery
The design and evaluation of proniosomes, like those for lomefloxacin HCl, indicate a promising drug delivery system that could potentially be applied to LXS-196 HCl for improved bioavailability and efficacy (Khalil et al., 2017).
10. Liquid Chromatography for Anticancer Agents
The development and validation of liquid chromatography assays for novel anticancer agents, such as ES-285·HCl, demonstrate techniques that could be applied for the analysis and quality control of LXS-196 HCl (Brok et al., 2003).
properties
Product Name |
LXS-196 HCl |
|---|---|
Molecular Formula |
C22H25Cl2F3N8O |
Molecular Weight |
544.15 |
IUPAC Name |
3-Amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide dihydrochloride |
InChI |
InChI=1S/C22H23F3N8O.2ClH/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16;;/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34);2*1H |
InChI Key |
HEACNZAVEISRMY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC=CC=C1N2CCC(N)(CC2)C)C3=NC(C4=NC=CC=C4C(F)(F)F)=CN=C3N.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NVP-LXS196; NVPLXS196; NVP LXS196; LXS196; LXS-196; LXS 196 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)


![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)